Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-
Description
Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at position 6 and a phenyl group at position 4. The quinazoline moiety is linked via a piperazine ring to an ethanone group. Piperazine-ethanone linkages are common in medicinal chemistry due to their ability to enhance solubility and modulate receptor binding .
Properties
IUPAC Name |
1-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-14(26)24-9-11-25(12-10-24)20-22-18-8-7-16(21)13-17(18)19(23-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRPKYWRXALFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360445 | |
| Record name | F0381-1870 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313398-52-6, 5861-60-9 | |
| Record name | 1-[4-(6-Bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313398-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F0381-1870 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline in the presence of a palladium catalyst.
Piperazine Substitution: The final step involves the substitution of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The bromine and phenyl substitutions enhance its binding affinity and specificity towards these targets. The piperazine ring further contributes to its overall pharmacokinetic properties, including solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Electrophilic Substituents: Chlorine in 2-chloroethanone derivatives may improve reactivity for nucleophilic substitution reactions compared to the target compound’s bromine, which offers stronger lipophilicity .
- Antifungal Activity : Ketoconazole’s imidazole and dioxolane groups are critical for CYP51 binding, whereas the target compound’s quinazoline may target different enzymes .
Chalcone-Based Piperazine/Ethanone Derivatives
highlights chalcones (α,β-unsaturated ketones) with piperazine or non-piperazine substitutions. Piperazine-substituted chalcones (cluster 12) showed less obvious structure-activity relationships (SAR), while non-piperazine chalcones (e.g., cardamonin, IC50 = 4.35 μM) demonstrated that electronegative substituents (e.g., halogens) at the para position of aromatic rings enhance inhibitory activity .
| Compound | Substituents (Ring A/Ring B) | IC50 (μM) | Notes |
|---|---|---|---|
| Cardamonin | Hydroxyl (ortho/para), no substitution (B) | 4.35 | Highest activity in non-piperazine chalcones |
| 2j | Bromine (A), fluorine (B) | 4.70 | Lower electronegativity than cardamonin |
| 2h | Chlorine (A), methoxy (B) | 13.82 | Reduced activity vs. 2j |
| 2p | Methoxy (A/B) | 70.79 | Least electronegative, lowest activity |
Comparison with Target Compound :
- The target compound’s bromine substitution aligns with chalcone SAR trends, where halogens improve potency. However, its quinazoline core may offer distinct steric and electronic interactions compared to chalcones’ simpler aromatic systems .
Antiparasitic Piperazine-Ethanone Analogs
Pyridine derivatives like UDO and UDD () inhibit T. cruzi CYP51 with efficacy comparable to posaconazole. These compounds feature trifluoromethyl and piperazine-ethanone groups, highlighting the role of fluorinated substituents in enhancing metabolic stability and target affinity . The target compound’s bromine and phenyl groups may similarly improve lipophilicity and enzyme binding, though its quinazoline scaffold could direct activity toward different parasitic targets.
Physicochemical Properties
- Lipophilicity: The target compound’s bromine and phenyl groups likely increase logP compared to hydroxyl- or methoxy-substituted analogs (e.g., 1-[4-(4-hydroxyphenyl)-piperazinyl]-ethanone) .
- Solubility : Piperazine improves aqueous solubility, but the quinazoline’s aromaticity may reduce it relative to chalcone derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling the quinazolinyl-piperazine moiety with an acetyl group under reflux conditions. For example, α,β-unsaturated ketone intermediates can react with hydrazine hydrate in glacial acetic acid to form pyrazoline derivatives, followed by purification via recrystallization (ethanol or acetic acid) . Characterization should include HPLC (>95% purity) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity.
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and validate bond lengths/angles. For example, highlights the use of SHELXTL for resolving piperazine derivatives, with validation via R-factors (<0.05) and residual electron density maps .
Q. What analytical techniques are critical for characterizing this compound's electrochemical properties?
- Methodology : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are effective. A carbon paste electrode modified with ferrocene derivatives can enhance detection sensitivity, as demonstrated in the electrocatalytic oxidation of tryptophan (linear range: 8.50×10⁻⁷–6.34×10⁻⁵ M, detection limit: 5.60×10⁻⁷ M) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodology : Address outliers in bond angles or torsional strain by re-examining hydrogen bonding networks and thermal displacement parameters. Use SHELXPRO to cross-validate hydrogen atom placement and anisotropic displacement models. resolved discrepancies in F1—C2—C3 angles (117.11°–118.22°) by refining torsion constraints .
Q. What strategies are recommended for studying this compound's pharmacological interactions?
- Methodology : Employ in vitro assays (e.g., enzyme inhibition studies) combined with computational docking (AutoDock Vina, Schrödinger Suite). For analogs like ketoconazole (), binding affinities to cytochrome P450 enzymes were assessed via IC50 values and molecular dynamics simulations .
Q. How can electrochemical sensors be optimized for detecting this compound in biological matrices?
- Methodology : Modify electrodes with conductive polymers (e.g., polyaniline) or nanomaterials (graphene oxide) to enhance signal-to-noise ratios. achieved a 200 mV reduction in oxidation potential using a 4FEPE-modified carbon paste electrode, validated via chronoamperometry .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
